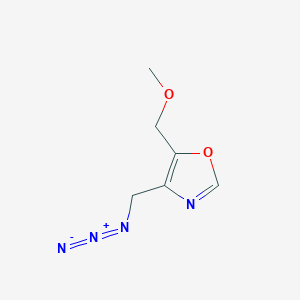

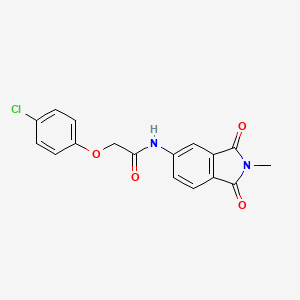

4-(Azidomethyl)-5-(methoxymethyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole is a central structural motif of numerous complex natural products and pharmaceuticals . It is closely associated with the development of contemporary drug discovery research due to a diverse portfolio of biological functions . Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered aromatic ring, are readily able to bind with a variety of enzymes and receptors in biological systems via diverse non-covalent interactions .

Synthesis Analysis

A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis is described, employing naturally abundant and inexpensive carboxylic acids as starting materials . This method is performed in a green and sustainable catalytic system, and avoids the use of transition metals and toxic oxidants .Molecular Structure Analysis

Oxazoles have characteristic thiazole and oxazole heterocycles derived from cysteine and serine residues . The review summarizes the available data on the classification, structure, and biosynthesis of oxazoles .Chemical Reactions Analysis

The oxidation reaction of oxazole initiated by OH radicals is studied via OH-addition and H-abstraction reactions . Mechanistic studies suggest that an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation, followed by nucleophilic substitution and cycloaddition with isocyanide .Physical and Chemical Properties Analysis

Oxazoles are readily able to bind with a wide spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This enables them to display versatile biological activities .Scientific Research Applications

Corrosion Inhibition

One significant application is in the domain of corrosion control. For instance, derivatives of oxazole compounds have been studied for their potential in inhibiting corrosion in various mediums. Bentiss et al. (2009) explored the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency (Bentiss et al., 2009). This suggests that similarly structured compounds, like "4-(Azidomethyl)-5-(methoxymethyl)oxazole," could offer promising corrosion resistance properties.

Photochemical Applications

In the photochemistry arena, oxazole derivatives have been shown to undergo interesting transformations. Dietliker et al. (1976) investigated the photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles, highlighting the potential of oxazole compounds in photochemical reactions (Dietliker et al., 1976). This indicates that "this compound" might have applications in photochemical studies or materials science.

Antimicrobial Activity

Furthermore, oxazole compounds have been evaluated for their antimicrobial properties. Yamamuro et al. (2015) synthesized derivatives of 5-(4'-Methoxyphenyl)-oxazole and assessed their effect on the hatch and growth of Caenorhabditis elegans, showing the importance of oxazole derivatives in developing antimicrobial agents (Yamamuro et al., 2015). This suggests that "this compound" could also be explored for antimicrobial applications.

Mechanism of Action

Future Directions

Oxazole is a promising entity to develop new anticancer drugs . The development of robust and transition-metal-free methodologies for the construction of the oxazole skeleton presents an eminent concept for future research . Furthermore, the success of gram-scale experiments and the late-stage modification of drug molecules greatly highlight the potential applicability of oxazole synthesis methods .

Properties

IUPAC Name |

4-(azidomethyl)-5-(methoxymethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-11-3-6-5(2-9-10-7)8-4-12-6/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPQYXCABQDFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CO1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2921679.png)

![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2921681.png)

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate](/img/structure/B2921683.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2921688.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2921694.png)

![(Z)-2-Cyano-N-[4-(diethylamino)-3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2921695.png)

![N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2921698.png)